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Compound of Interest

Compound Name: N,N-Dimethyl-3-nitroaniline

Cat. No.: B017547

The three isomers share the molecular formula CsH10N202 and a molecular weight of
approximately 166.18 g/mol .[1][2] The core difference lies in the substitution pattern on the
benzene ring, which dictates the spatial relationship between the electron-donating N,N-
dimethylamino group [-N(CHs)z] and the electron-withdrawing nitro group [-NOz]. This variation
in structure directly influences intermolecular forces, crystal packing, and consequently, their
physical properties.

The para-isomer exhibits the highest melting point, a common trend in disubstituted benzenes.
Its symmetrical structure allows for more efficient packing into a crystal lattice, requiring more
energy to break the intermolecular forces. The ortho-isomer's low melting point can be
attributed to steric hindrance between the adjacent bulky dimethylamino and nitro groups,
which disrupts planarity and efficient crystal packing.

Table 1: Comparison of Physical Properties
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N,N-Dimethyl-2- N,N-Dimethyl-3- N,N-Dimethyl-4-
Property . - . - . -

nitroaniline nitroaniline nitroaniline
CAS Number 609-72-3 619-31-8[1] 100-23-2[2]

] ) Light yellow to Brown Yellow Powder
Appearance Red Crystalline Solid )
powder/crystal[3] Solid[4]

Melting Point 26-29°C 57 - 61 °C[3][5] 163 - 165 °C
Boiling Point 253 °C 280 °C[3][5] 321 °C

Electronic Effects and Chemical Reactivity

The reactivity of these isomers is governed by the powerful and competing electronic effects of
the two substituent groups.

* N,N-Dimethylamino Group (-N(CHs)2): A strong activating group that donates electron
density to the ring via a +R (resonance) effect, directing incoming electrophiles to the ortho

and para positions.

» Nitro Group (-NO2): A strong deactivating group that withdraws electron density from the ring
via -R (resonance) and -1 (inductive) effects, directing incoming electrophiles to the meta

position.

The interplay of these effects dictates the electron density map of the benzene ring for each
isomer, thereby determining the preferred sites for electrophilic aromatic substitution.
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2-Nitro Isomer Reactivity

Strong steric hindrance.
-N(CH3)2 directs to C4, C6.

-NO2 directs to C4, C6.
Directing effects converge, but ring is strongly deactivated and sterically hindered.

3-Nitro Isomer Reactivity

-N(CH3)2 directs to C2, C4, C6.
-NO2 directs to C5 (already sub'd), C1 (already sub'd).
Activation from -N(CH3)2 dominates.
Most likely substitution at C4 and C6.

4-Nitro Isomer Reactivity

Strong 'push-pull' system.
-N(CH3)2 directs to C2, C6.
-NO2 directs to C2, C6.
Directing effects converge.
Substitution likely at C2 and C6.

Click to download full resolution via product page

The N,N-Dimethyl-4-nitroaniline (para) isomer is of particular interest in materials science. The
direct conjugation between the strong electron-donating and electron-withdrawing groups
across the ring creates a significant dipole moment and a "push-pull” electronic system. This
intramolecular charge-transfer character is responsible for its use as a chromophore and a
model compound for non-linear optical (NLO) organic materials.[6][7]
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Spectroscopic Characterization

The structural differences are clearly reflected in the spectroscopic data of the isomers.

A. 'H NMR Spectroscopy The chemical shifts of the aromatic protons are highly sensitive to the
electronic environment. For N,N-Dimethyl-3-nitroaniline, the protons ortho to the nitro group
(at C2 and C4) would be expected to be shifted further downfield compared to those in N,N-
dimethylaniline, while the proton ortho to the dimethylamino group (at C2) would be shifted
upfield. The spectrum shows a complex multiplet pattern in the aromatic region, with the N-
methyl protons appearing as a sharp singlet around 3.0 ppm.[8] For the para-isomer, the
symmetry of the molecule results in a simpler AA'BB' system in the aromatic region. The push-
pull nature of the substituents leads to a significant downfield shift for the protons ortho to the
nitro group.

B. IR Spectroscopy The most informative bands in the IR spectra are the asymmetric and
symmetric stretching vibrations of the nitro group, typically found around 1530-1485 cm~t and
1355-1315 cm™1, respectively. The exact position of these bands can be influenced by the
degree of conjugation with the rest of the molecule. The C-N stretching of the aromatic amine is
also a characteristic feature.[9][10]

C. UV-Visible Spectroscopy UV-Vis spectroscopy reveals significant differences in the
electronic transitions. The para-isomer exhibits a strong absorption at a much longer
wavelength (A_max) compared to the meta- and ortho-isomers. This is due to the extended T1-
conjugation and the strong intramolecular charge-transfer (ICT) from the dimethylamino donor
to the nitro acceptor, which lowers the energy of the HOMO-LUMO transition.[11] This property
is fundamental to its use in dyes and NLO materials.

Table 2: Comparison of Spectroscopic Data
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Key *H NMR
. Key IR Bands ]
Isomer Features (Aromatic ( 1 Key UV-Vis Feature
cm-
Region)
Complex multiplet, Shorter A_max due to
] o ] ~1520 (NO2 asym), o
2-Nitro significant steric effect steric hindrance
i ~1350 (NO2 sym) ) ) ) )
shifts disrupting conjugation
Complex multiplet, ~1530 (NO2z asym),
3-Nitro shifts reflect meta- ~1350 (NO2 sym)[1] Intermediate A_max
substitution[8] [10]
Simpler AA'BB'
Longest A_max due to
] pattern, large ~1490 (NO2z asym), ]
4-Nitro ) ) strong intramolecular
chemical shift ~1320 (NO2 sym)
) charge transfer[11]
difference

Synthesis and Experimental Protocols

These compounds are typically synthesized either by nitration of N,N-dimethylaniline or by
methylation of the corresponding nitroaniline. The nitration route often yields a mixture of
isomers that requires separation, while the methylation route provides better regiochemical
control.

Protocol: Synthesis of N,N-Dimethyl-3-nitroaniline

This protocol describes the methylation of 3-nitroaniline. The causality behind this choice is the
high regioselectivity, avoiding the difficult separation of ortho/para isomers that results from the
nitration of N,N-dimethylaniline.
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Dissolve 3-Nitroaniline
in suitable solvent (e.g., THF)

Add base (e.g., NaH)
followed by methylating agent
(e.g., Methyl Todide)

Stir at controlled temperature
(e.g., 0°C to RT)

Quench reaction
(e.g., with water)

Extract with organic solvent
(e.g., Ethyl Acetate)

Dry organic layer
(e.g., with MgSO4)

Purify by column chromatography
(Silica gel)

Characterize final product
(NMR, IR, MP)

Click to download full resolution via product page

Methodology:
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e Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2),
add 3-nitroaniline (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).

e Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60%
dispersion in mineral oil, 2.2 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic
base that irreversibly deprotonates the aniline nitrogen, making it a more potent nucleophile.

o Methylation: While stirring at 0 °C, add methyl iodide (CHsl, 2.5 eq) dropwise. Allow the
reaction to slowly warm to room temperature and stir for 12-18 hours. Rationale: CHsl is a
powerful methylating agent. The reaction is monitored by TLC to ensure completion.

o Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the
mixture to a separatory funnel and extract three times with ethyl acetate.

« |solation: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield the pure N,N-dimethyl-3-nitroaniline.

Applications and Utility

While all three isomers serve as chemical intermediates, their applications diverge based on
their properties.

» N,N-Dimethyl-2-nitroaniline: Used in the synthesis of certain dyes and as a precursor for
ortho-phenylenediamines.

» N,N-Dimethyl-3-nitroaniline: Primarily used as an intermediate in the synthesis of disperse
dyes and other specialty organic chemicals.[12]

* N,N-Dimethyl-4-nitroaniline: Extensively used as an intermediate for dyes and pigments.[13]
Due to its strong ICT character, it is also a key building block and reference compound in the
research of non-linear optical materials.[6][7]

Safety and Handling
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All three isomers are classified as harmful or toxic. Researchers must handle these compounds
with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye
protection, and always work in a well-ventilated fume hood.

Table 3: Comparison of GHS Hazard Classifications

N,N-Dimethyl-2- N,N-Dimethyl-3- N,N-Dimethyl-4-
Hazard Statement . . . . . .
nitroaniline nitroaniline nitroaniline
o ) Harmful if o
Acute Toxicity, Oral Harmful if swallowed Toxic if swallowed[4]
swallowed[1]
o Harmful in contact Harmful in contact Toxic in contact with
Acute Toxicity, Dermal ) ) ) ) )
with skin with skin[1] skin[4]
Acute Toxicity, o o oo
) Harmful if inhaled Harmful if inhaled[1] Toxic if inhaled[4]
Inhalation
Skin o Causes skin Causes skin
] o Causes skin irritation o o
Corrosion/Irritation irritation[1] irritation[4]
o Causes serious eye Causes serious eye Causes serious eye
Eye Damage/Irritation o o o
irritation irritation[1] irritation[4]

Data sourced from PubChem and supplier Safety Data Sheets.[1][2][4]

Conclusion

The positional isomerism of N,N-dimethylnitroaniline provides a classic yet powerful illustration
of how subtle changes in molecular structure lead to significant divergence in properties. From
melting points dictated by crystal packing to electronic properties governed by the interplay of
substituent effects, the ortho, meta, and para isomers are distinct chemical entities. For the
researcher, a thorough understanding of these differences is not merely academic; it is a
practical necessity for designing successful syntheses, developing novel materials, and
ensuring laboratory safety. The para-isomer, with its unique charge-transfer characteristics,
stands out as a molecule of significant interest in the field of materials science, underscoring
the importance of isomeric purity and selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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